2-Chloro-1-(4-ethylphenyl)-2,2-difluoroethanone
Description
2-Chloro-1-(4-ethylphenyl)-2,2-difluoroethanone is a halogenated ketone featuring a 4-ethylphenyl group attached to a difluorinated and chlorinated ethanone backbone. Its molecular formula is C₁₀H₁₀ClF₂O, with a molecular weight of 218.64 g/mol (calculated from and ). The compound’s structure combines electron-withdrawing fluorine and chlorine atoms with the electron-donating ethyl group, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2-chloro-1-(4-ethylphenyl)-2,2-difluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2O/c1-2-7-3-5-8(6-4-7)9(14)10(11,12)13/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMBLLYBNJPYDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C(F)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-ethylphenyl)-2,2-difluoroethanone typically involves the reaction of 4-ethylbenzaldehyde with difluoroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic acyl substitution mechanism, resulting in the formation of the desired product. The reaction conditions often include maintaining the temperature at around 0-5°C to control the reactivity and yield of the product.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-1-(4-ethylphenyl)-2,2-difluoroethanone can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-ethylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of 4-ethylbenzoic acid or 4-ethylbenzophenone.
Reduction: Formation of 2-chloro-1-(4-ethylphenyl)-2,2-difluoroethanol.
Substitution: Formation of 2-azido-1-(4-ethylphenyl)-2,2-difluoroethanone or 2-thio-1-(4-ethylphenyl)-2,2-difluoroethanone.
Scientific Research Applications
2-Chloro-1-(4-ethylphenyl)-2,2-difluoroethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the development of new drugs with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-ethylphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt metabolic pathways and cellular processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
2-Chloro-2,2-difluoro-1-(4-methylphenyl)ethanone (CAS 89264-09-5)
- Molecular Formula : C₉H₇ClF₂O
- Molecular Weight : 204.60 g/mol .
- Comparison: Replacing the ethyl group with a methyl group reduces steric bulk and slightly lowers molecular weight.
1-(4-Chlorophenyl)-2,2-difluoroethanone
- Molecular Formula : C₈H₅ClF₂O
- Molecular Weight : 190.58 g/mol .
- Comparison : The 4-chloro substituent introduces stronger electron-withdrawing effects compared to the ethyl group, which may increase electrophilicity at the carbonyl carbon. This compound is likely more reactive in condensation reactions.
1-(3-Chloro-2-fluorophenyl)-2,2-difluoroethanone
Fluorination Pattern Variations
2-Chloro-1-(4-ethylphenyl)ethanone (Non-fluorinated Analog)
- Molecular Formula : C₁₀H₁₁ClO
- Molecular Weight : 182.65 g/mol .
- Comparison : Absence of fluorine atoms results in a less electron-deficient carbonyl group. This reduces stability toward nucleophilic attack compared to the difluorinated compound.
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone
Complex Derivatives
2-Chloro-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone
- Molecular Formula : C₁₀H₃Cl₂F₅N₂O
- Molecular Weight : 333.04 g/mol .
- Comparison : The imidazo-pyridine moiety introduces aromatic nitrogen heterocycles, expanding applications in medicinal chemistry. The increased molecular complexity and trifluoromethyl group enhance lipophilicity, favoring blood-brain barrier penetration.
Biological Activity
2-Chloro-1-(4-ethylphenyl)-2,2-difluoroethanone is a fluorinated organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a difluoromethyl ketone structure, which is known for influencing biological activity through various mechanisms. The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Mechanisms of Biological Activity
The biological activity of 2-Chloro-1-(4-ethylphenyl)-2,2-difluoroethanone can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity :
- Cytoprotective Effects :
- Anticancer Properties :
Case Study 1: Antiviral Activity
A study focused on the antiviral properties of difluoromethyl ketones highlighted the compound's ability to inhibit coronavirus replication through reversible binding to Mpro. This suggests that similar compounds may be effective against other viral pathogens .
Case Study 2: Cancer Therapeutics
In vitro studies have demonstrated that compounds structurally related to 2-Chloro-1-(4-ethylphenyl)-2,2-difluoroethanone exhibit potent inhibitory effects on various cancer cell lines. These findings support the hypothesis that fluorinated compounds can enhance therapeutic efficacy through improved pharmacokinetic properties .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
